N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-ethoxybenzamide
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Overview
Description
N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-ethoxybenzamide is a chemical compound that belongs to the class of thiadiazoles
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-ethoxybenzamide typically involves multiple steps. One common method starts with the preparation of the thiadiazole ring, followed by the introduction of the butylsulfonyl group and the ethoxybenzamide moiety. The reaction conditions often involve the use of specific catalysts and solvents to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications.
Chemical Reactions Analysis
Types of Reactions
N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-ethoxybenzamide can undergo various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures and pH to ensure the desired reaction pathway.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or amines.
Scientific Research Applications
N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-ethoxybenzamide has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Medicine: It is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: It is used in the development of new materials and as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-ethoxybenzamide involves its interaction with specific molecular targets. It may inhibit certain enzymes or proteins, leading to changes in cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context.
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-ethoxybenzamide include:
- N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-3-propoxybenzamide
- N-[5-(butylsulfonyl)-1,3,4-thiadiazol-2-yl]-N,N′-dimethylurea
Uniqueness
What sets this compound apart is its specific combination of functional groups, which confer unique chemical properties and potential applications. Its structure allows for versatile modifications, making it a valuable compound in various research and industrial contexts.
Properties
Molecular Formula |
C15H19N3O4S2 |
---|---|
Molecular Weight |
369.5 g/mol |
IUPAC Name |
N-(5-butylsulfonyl-1,3,4-thiadiazol-2-yl)-3-ethoxybenzamide |
InChI |
InChI=1S/C15H19N3O4S2/c1-3-5-9-24(20,21)15-18-17-14(23-15)16-13(19)11-7-6-8-12(10-11)22-4-2/h6-8,10H,3-5,9H2,1-2H3,(H,16,17,19) |
InChI Key |
JRZVKHOUCGRGKM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCS(=O)(=O)C1=NN=C(S1)NC(=O)C2=CC(=CC=C2)OCC |
Origin of Product |
United States |
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